(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine
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Overview
Description
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is an organic compound that features a benzylamine structure substituted with bromine and nitro groups on the benzene ring, and a cyclopropyl-methyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps:
Nitration of Benzyl Bromide: The starting material, benzyl bromide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Bromination: The nitrated benzyl bromide is then subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Formation of Cyclopropyl-methyl-amine: Cyclopropyl-methyl-amine is synthesized separately through the reaction of cyclopropyl-methyl chloride with ammonia.
Coupling Reaction: Finally, the brominated and nitrated benzyl bromide is reacted with cyclopropyl-methyl-amine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid, or chromium trioxide in sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Reduction: (2-Bromo-5-amino-benzyl)-cyclopropyl-methyl-amine.
Oxidation: (2-Bromo-5-nitroso-benzyl)-cyclopropyl-methyl-amine or this compound.
Scientific Research Applications
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes involving amine-containing compounds and their interactions with enzymes and receptors.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-nitro-benzyl)-methyl-amine: Lacks the cyclopropyl group, which may affect its steric properties and reactivity.
(2-Bromo-5-nitro-benzyl)-ethyl-amine: Contains an ethyl group instead of a cyclopropyl group, potentially altering its chemical and biological properties.
(2-Bromo-5-nitro-benzyl)-propyl-amine: Has a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
(2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-13(9-2-3-9)7-8-6-10(14(15)16)4-5-11(8)12/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMHFKPANJUVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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